molecular formula C6H11ClFN B11717946 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Katalognummer: B11717946
Molekulargewicht: 151.61 g/mol
InChI-Schlüssel: SNXRMQLHOJPLRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-azabicyclo[221]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Fluorination: Introduction of the fluorine atom into the bicyclic structure using a fluorinating agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the process to meet commercial demands.

Analyse Chemischer Reaktionen

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.2.1]heptane hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-azabicyclo[3.2.1]octane hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a bicyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H11ClFN

Molekulargewicht

151.61 g/mol

IUPAC-Name

5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H

InChI-Schlüssel

SNXRMQLHOJPLRM-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1CN2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.